molecular formula C9H8F2O3 B067655 4-(Difluoromethoxy)-3-methoxybenzaldehyde CAS No. 162401-70-9

4-(Difluoromethoxy)-3-methoxybenzaldehyde

Cat. No. B067655
M. Wt: 202.15 g/mol
InChI Key: KGPOVKAYCXTCQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds such as 4-benzyloxy-2-methoxybenzaldehyde involves O-alkylation reaction and Vilsmeier-Hack(V-H) reaction, achieving a high yield under optimized conditions (Lu Yong-zhong, 2011).
  • A method for synthesizing 3-fluoro-4-methoxybenzaldehyde through a reaction of 2-fluoroanisole with hexamethylenetetramine has been developed, simplifying the synthetic process and reducing cost (Wang Bao-jie, 2006).
  • Synthesis of 3-cyclopropyl methoxy-4-difluoromethoxybenzaldehyde has been reported, highlighting a simple and low-cost route beneficial for large-scale preparation (Zhou Hai-yan, 2013).

Molecular Structure Analysis

  • The molecular structure of similar compounds like 4-methoxybenzaldehyde has been studied using density functional theory (DFT) and B3LYP hybrid functional, revealing the importance of intermolecular interactions such as C-H⋯O and π⋯π interactions in stabilizing the crystal structure (H. Ghalla et al., 2018).

Chemical Reactions and Properties

  • Studies on 4-methoxybenzaldehyde derivatives have shown various chemical reactions and interactions, such as the formation of Schiff bases, indicating the reactive nature of these compounds (Sridevi Chigurupati et al., 2017).

Physical Properties Analysis

  • Investigations on the synthesis and crystal structure of 4-chloroaniline-3-hydroxy-4-methoxybenzaldehyde provide insights into the physical properties of related compounds, including crystal structure and thermochemical properties (K. P. Sharma et al., 2012).

Chemical Properties Analysis

  • The electrochemical oxidation of compounds like 3,4-dihydroxybenzaldehyde in methanol has been studied, indicating the potential for methoxylation reactions and the impact on the compound's chemical properties (D. Nematollahi, S. M. Golabi, 2000).

Scientific Research Applications

  • Synthesis and Characterization of Derivatives :

    • Synthesis of 4-Benzyloxy-2-Methoxybenzaldehyde : A study detailed the synthesis of this compound through O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving an overall yield of 82.26% (Lu Yong-zhong, 2011).
    • Investigation on 4-Hexyloxy-3-Methoxybenzaldehyde : Research involved spectroscopic and quantum chemical investigations on this compound, analyzing its geometry, vibrational frequencies, and molecular electrostatic potential (A. Abbas, H. Gökce, S. Bahçelī, 2016).
  • Molecular Interactions and Properties :

    • Interactions in 4-Methoxybenzaldehyde : A study focused on the structural and electronic properties of 4-methoxybenzaldehyde, exploring its intermolecular interactions and molecular docking behaviors, particularly its inhibitory activity on tyrosinase (H. Ghalla, Noureddine ISSAOUI, F. Bardak, A. Atac, 2018).
    • Charge Transfer Effects on 4-Hydroxy-3-Methoxybenzaldehyde : This research examined the spectral characteristics of the compound in different solvents and its interaction with beta-cyclodextrin (N. Rajendiran, T. Balasubramanian, 2008).
  • Synthetic Methods and Applications :

    • Facile Synthesis of 3-Fluoro-4-Methoxybenzaldehyde : A simplified one-step synthesis method for this compound was developed, highlighting its potential for industrial application (Wang Bao-jie, 2006).
    • Reductive Electrophilic Substitution of Derivatives : The study reported on the selective removal and substitution of the methoxy group in derivatives of 3,4,5-trimethoxybenzaldehyde, demonstrating potential for creating specific chemical structures (U. Azzena, G. Melloni, A. M. Piroddi, E. Azara, S. Contini, E. Fenude, 1992).
  • Pharmacological and Biological Activities :

    • Anti-Asthmatic Activity of Phenolic Compounds : One study examined the anti-asthmatic activities of phenolic compounds, including 4-hydroxy-3-methoxybenzaldehyde, highlighting the roles of hydroxy and methoxy radicals in these activities (Young-Woon Jang, J. Lee, Chang Jong Kim, 2010).
  • Electrochemical Sensing and Analysis :

    • Electrochemical Sensing of Vanillin : This research explored the use of fluorine-doped reduced graphene oxide decorated with gold nanoparticles for the detection of vanillin (4-hydroxy-3-methoxybenzaldehyde), a related compound, demonstrating its potential in sensor applications (V. Manikandan, E. Boateng, Sharmila Durairaj, Aicheng Chen, 2022).

Safety And Hazards

4-(Difluoromethoxy)phenyl isocyanate, a compound related to 4-(Difluoromethoxy)benzaldehyde, is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of phosphodiesterase-4 inhibitors, which includes compounds related to 4-(Difluoromethoxy)-3-methoxybenzaldehyde, is a promising area of research . These inhibitors have therapeutic potential in various diseases such as chronic obstructive pulmonary disease .

properties

IUPAC Name

4-(difluoromethoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPOVKAYCXTCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390295
Record name 4-(difluoromethoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-3-methoxybenzaldehyde

CAS RN

162401-70-9
Record name 4-(difluoromethoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(difluoromethoxy)-3-methoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Methyl chlorodifluoroacetate (1.4 mL, 13 mmol) was added to a suspension of vanillin (1.0 g, 6.6 mmol) and potassium carbonate (2.0 g, 14 mol) in DMF (10 mL). The suspension was heated to 65-70° C. for 16 h and the suspension was diluted with water. The aqueous phase was extracted with EtOAc and the combined organic fractions were washed with saturated aqueous NaHCO3, water, brine, dried and concentrated. The residue was purified by column chromatography, eluting with 10% EtOAc/petrol to give 4-(difluoromethoxy)-3-methoxybenzaldehyde (0.54 g, 41%) as a colourless oil; δH (400 MHz, CDCl3) 3.95 (s, 3H, OCH3), 6.60 (t, J=74 Hz, 1H, OCHF2), 7.30 (d, J5,6=8.0 Hz, 1H, H5), 7.45 (dd, J5,6=8.0, J2,6=2.0 Hz, 1H, H6), 7.50 (d, J2,6=2.0 Hz, 1H, H2), 9.93 (s, 1H, CHO); δC (100 MHz, CDCl3) 56.2, 110.9, 115.5 (t, J=256 Hz), 121.5, 125.0, 134.5, 144.9, 151.5, 190.8.
Quantity
1.4 mL
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1 g
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2 g
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10 mL
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Synthesis routes and methods II

Procedure details

Chlorodifluoromethane is introduced into a mixture of 200 g of vanillin, 6.7 g of benzyltrimethylammonium chloride, 314 g of 50% strength sodium hydroxide solution and 2 liters of dioxane with vigorous stirring for about 2 h. The mixture is then partitioned between ice water and ethyl acetate, the organic phase is separated off, the aqueous phase is extracted twice by stirring with ethyl acetate, and the combined organic phases are dried over magnesium sulphate and concentrated in vacuo. To remove unreacted vanillin, the oil is chromatographed on neutral silica gel using toluene. After evaporating the eluate, 249 g of 4-difluoromethoxy-3-methoxybenzaldehyde are obtained as an oil.
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200 g
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6.7 g
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2 L
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Synthesis routes and methods III

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (6 g), Cs2CO3 (25.7 g) and methyl 2-chloro-2,2-difluoroacetate (5 ml) in DMF (50 ml) was stirred at 90° C. for 1 h. At room temperature, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed twice with water, brine, dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by chromatography on silica gel in heptane/ethyl acetate [1:1 (v/v)] as eluent.
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6 g
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25.7 g
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5 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Sun, Y Lin, M Sun, D Wang, L Chen - Research on Chemical …, 2015 - Springer
… As shown in Scheme 3, the incomplete O-demethylation of compound 7 may contribute to the generation of many impurities, including 4-difluoromethoxy-3-methoxybenzaldehyde (…
Number of citations: 4 link.springer.com
YA Xiao, ZQ Wang, XM Wang, Y Hui, Y Ling… - Chinese Chemical …, 2013 - Elsevier
Novel 2-aminoimidazolone derivatives were synthesized. Most compounds displayed strong anticancer activities against human carcinoma cells in vitro. Compounds 8a, 8b and 8j …
Number of citations: 10 www.sciencedirect.com
W Wu, H Niu, S Lai, C Liu, L Zhou, X Huang - Polymer, 2022 - Elsevier
A series of random 6FDA-MFPAP/BAMF co-polyimides with different MFPAP:BAMF molar ratios (2:1, 1:1, 1:2, and 1:3) were synthesized from a novel diamine, 4-(3-methoxy-4-(…
Number of citations: 2 www.sciencedirect.com
W Wu, S Lai, H Niu, C Liu, Z Huang, L Zhou… - Polymer …, 2023 - Wiley Online Library
Three novel fluorinated polyimides (PIs) were synthesized via one‐step solution polycondensation from a new diamine monomer, 4‐(3‐methoxy‐4‐(difluoromethoxy)phenyl)‐2,6‐bis(4‐…
Number of citations: 0 onlinelibrary.wiley.com
X Chen, F Meng, J Zhang, Z Zhang, X Ye… - European Journal of …, 2022 - Elsevier
Sepsis has long been a major health problem worldwide. It threatens the lives of hospitalized patients and has been one of the leading causes of death in hospitalized patients over the …
Number of citations: 4 www.sciencedirect.com
A Kolarič, M Kokot, M Hrast, M Weiss, I Zdovc, J Trontelj… - Antibiotics, 2021 - mdpi.com
Herein, we report the design of a focused library of novel bacterial topoisomerase inhibitors (NBTIs) based on innovative mainly monocyclic right-hand side fragments active against …
Number of citations: 8 www.mdpi.com

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